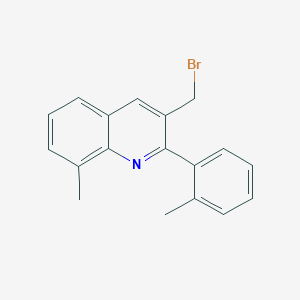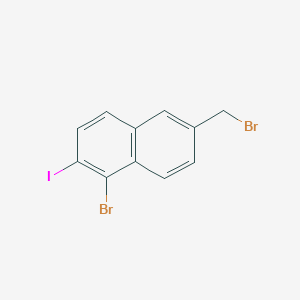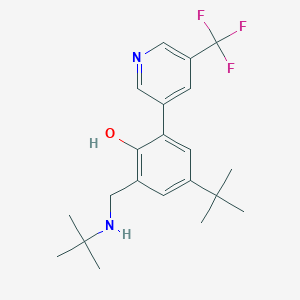
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromomethyl group at the 3-position, a methyl group at the 8-position, and an o-tolyl group at the 2-position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 8-methyl-2-o-tolylquinoline, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-8-methyl-2-o-tolylquinoline
- 3-(Iodomethyl)-8-methyl-2-o-tolylquinoline
- 3-(Hydroxymethyl)-8-methyl-2-o-tolylquinoline
Uniqueness
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is unique due to the presence of the bromomethyl group, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and hydroxy analogs, the bromomethyl derivative may exhibit different reactivity patterns and potency in biological assays.
Propiedades
Fórmula molecular |
C18H16BrN |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
3-(bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline |
InChI |
InChI=1S/C18H16BrN/c1-12-6-3-4-9-16(12)18-15(11-19)10-14-8-5-7-13(2)17(14)20-18/h3-10H,11H2,1-2H3 |
Clave InChI |
IKEFDCOJWNFWLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene](/img/structure/B8408864.png)
![2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8408871.png)

![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B8408915.png)


![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)
![di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate](/img/structure/B8408944.png)

